![molecular formula C10H20N2 B12279047 3-Propyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12279047.png)
3-Propyl-3-azabicyclo[3.2.1]octan-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-3-azabicyclo[3.2.1]octan-8-amine is a bicyclic amine compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol . This compound is part of the azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-3-azabicyclo[3.2.1]octan-8-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . One common approach is to start with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, stereochemical control can be achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for 3-Propyl-3-azabicyclo[32
Chemical Reactions Analysis
Types of Reactions: 3-Propyl-3-azabicyclo[3.2.1]octan-8-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions may involve halogenating agents or nucleophiles .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-Propyl-3-azabicyclo[3.2.1]octan-8-amine has a wide range of scientific research applications. It is used in the synthesis of tropane alkaloids, which display a variety of interesting biological activities . The compound is also utilized in proteomics research and other biochemical studies . Additionally, its unique structure makes it a valuable tool for studying stereoselective synthesis and reaction mechanisms .
Mechanism of Action
The mechanism of action of 3-Propyl-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Propyl-3-azabicyclo[3.2.1]octan-8-amine include other members of the azabicyclo[3.2.1]octane family, such as tropane alkaloids . These compounds share a similar bicyclic structure and exhibit comparable biological activities .
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of a propyl group at the 3-position . This unique structure may confer distinct biological properties and reactivity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-propyl-3-azabicyclo[3.2.1]octan-8-amine |
InChI |
InChI=1S/C10H20N2/c1-2-5-12-6-8-3-4-9(7-12)10(8)11/h8-10H,2-7,11H2,1H3 |
InChI Key |
GFPNXWVSBSEMOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2CCC(C1)C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


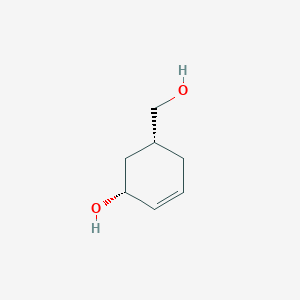
![3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile](/img/structure/B12278971.png)
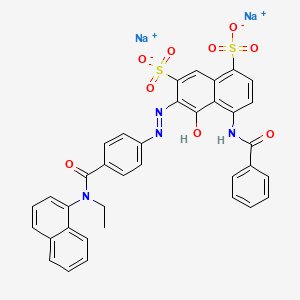
![[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12278988.png)
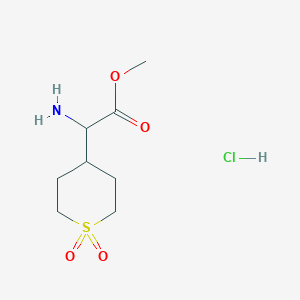
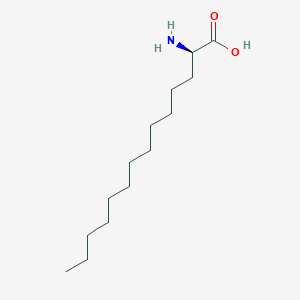
![N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12279000.png)
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12279011.png)

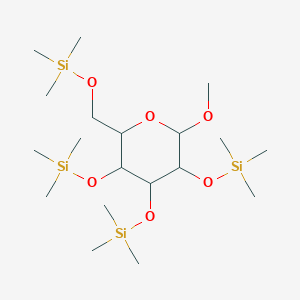
![N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide](/img/structure/B12279050.png)
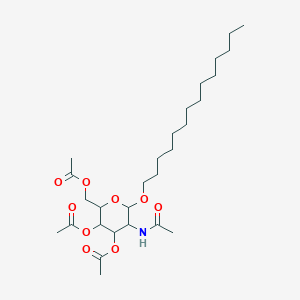

![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B12279065.png)
